molecular formula C8H10N2O2 B8377797 6-(1-Hydroxyethyl)-2-pyridinecarboxamide CAS No. 135450-39-4

6-(1-Hydroxyethyl)-2-pyridinecarboxamide

Cat. No. B8377797
M. Wt: 166.18 g/mol
InChI Key: LAKSEHCPLDAEBK-UHFFFAOYSA-N
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Description

6-(1-Hydroxyethyl)-2-pyridinecarboxamide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1-Hydroxyethyl)-2-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Hydroxyethyl)-2-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

135450-39-4

Product Name

6-(1-Hydroxyethyl)-2-pyridinecarboxamide

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

6-(1-hydroxyethyl)pyridine-2-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-5(11)6-3-2-4-7(10-6)8(9)12/h2-5,11H,1H3,(H2,9,12)

InChI Key

LAKSEHCPLDAEBK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC=C1)C(=O)N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An ethereal solution of methyl magnesium bromide (3 mol/l) (546 ml) was added dropwise to a solution of 6-formyl-2-pyridinecarboxamide (61.5 g) in tetrahydrofuran (900 ml) at 0°-13° C. with stirring. After the mixture was stirred at the same temperature for 2 hours and cold water was dropped to the reaction mixture under ice-cooling. To the mixture was added ethyl acetate and adjusted to pH 7 with N-hydrochloric acid. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo to give 6-(1-hydroxyethyl)-2-pyridinecarboxamide (63.2 g) as an oil.
Quantity
546 mL
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reactant
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61.5 g
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reactant
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900 mL
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solvent
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N-hydrochloric acid
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Synthesis routes and methods II

Procedure details

An ethereal solution of methyl magnesium bromide (3 mol/l) (546 ml) was added dropwise to a solution of 6-formyl-2-pyridinecarboxamide (61.5 g) in tetrahydrofuran (900 ml) at 0°-13° C. with stirring. After the mixture was stirred at the same temperature for 2 hours and cold water was dropped to the reaction mixture under ice-cooling. To the mixture was added ethyl acetate and adjusted to pH 7 with 6N-hydrochloric acid. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo to give 6-(1-hydroxyethyl)-2-pyridinecarboxamide (63.2 g) as an oil.
Quantity
546 mL
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
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